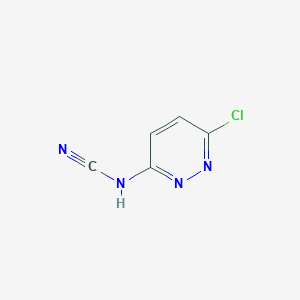

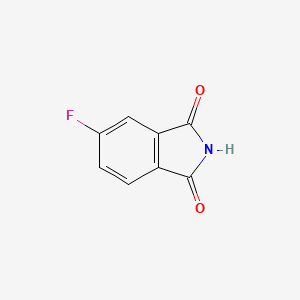

5-fluoro-2,3-dihydro-1H-isoindole-1,3-dione

Descripción general

Descripción

5-Fluoro-2,3-dihydro-1H-isoindole-1,3-dione is a chemical compound related to isoindole-1,3-dione derivatives. These derivatives are of significant interest due to their potential applications in chemical and biomedical fields. The compound itself is closely related to 5-fluoroisatin, which has been studied for its crystalline structure and hydrogen-bonding properties .

Synthesis Analysis

The synthesis of related isoindole-1,3-dione derivatives has been achieved through various methods. For instance, a domino reaction involving 2,2-dihydroxyindene-1,3-dione with aromatic amines under microwave irradiation has been used to create polyfunctionalized isochromeno[4,3-b]indol-5(11H)-one derivatives . Another approach for synthesizing polysubstituted isoindole-1,3-dione analogues starts from 2-ethyl-5-hydroxy-3a,4,5,7a-tetrahydro-isoindole-1,3-dione, which undergoes reactions such as epoxidation, cis-hydroxylation, and acetylation to yield various derivatives .

Molecular Structure Analysis

The molecular structure of isoindole-1,3-dione derivatives can be complex, with the potential for multiple substituents and functional groups. X-ray diffraction analysis has been utilized to determine the exact structures of epoxide and tricyclic derivatives of these compounds . In the case of 5-fluoroisatin, a related compound, the structure has been characterized by the formation of hydrogen-bonded ribbons and a herring-bone motif in its crystalline form .

Chemical Reactions Analysis

Isoindole-1,3-dione derivatives can undergo a variety of chemical reactions. Epoxidation and the subsequent opening of the epoxide with nucleophiles are common reactions used to synthesize hexahydro-1H-isoindole-1,3(2H)-dione derivatives . Additionally, the introduction of substituents such as amino and triazole groups can be achieved through reactions with sodium azide .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound and its derivatives are influenced by their molecular structures and the functional groups present. For example, the presence of fluorine in 5-fluoroisatin affects its hydrogen-bonding and crystal packing . The reactivity of these compounds can be tailored by the introduction of various substituents, as demonstrated by the synthesis of different derivatives with specific properties .

Aplicaciones Científicas De Investigación

Crystal Structure and Chemical Properties

The compound 5-fluoro-2,3-dihydro-1H-isoindole-1,3-dione has been studied for its crystal structure and chemical properties. Park et al. (2015) explored the crystal structure of flumioxazin, a compound structurally similar to this compound, noting interactions such as C—H⋯O, C—H⋯F hydrogen bonds, and weak C—H⋯π interactions which contribute to the formation of two-dimensional networks in the crystal lattice (Park et al., 2015). Vesek et al. (2012) also studied a compound with a similar structure, focusing on the dihedral angle between the isoindoline-1,3-dione and fluorinated phenol groups and describing the molecular interactions that contribute to its structural stability (Vesek et al., 2012).

Synthesis and Optimization

Hai (2007) discusses the synthesis of a compound closely related to this compound, emphasizing the importance of factors like iodide reagent, solvent/feed material ratio, reaction temperature, and time on the yield and conversion rate of the compound (Hai, 2007). This research is crucial for developing more economical and commercially viable routes for the synthesis of related compounds.

Molecular Synthesis and Reactions

Hou et al. (2007) investigated the formation of 4,5,6,7-tetrahydroisoindoles by palladium-catalyzed hydride reduction, exploring the reactivities and the impact of various substitutions on the compounds' formation and stability (Hou et al., 2007). This research provides insights into the chemical reactivity and potential applications of this compound in various chemical syntheses.

Biological Applications

The compound and its derivatives have been explored for various biological applications. Joshi et al. (1981) synthesized fluorine-containing indole-2,3-dione derivatives and evaluated their antibacterial activity, highlighting the compound's potential in developing new antibacterial agents (Joshi, Pathak, & Jain, 1981). Sharma et al. (2016) synthesized 5-(isoindole-1,3-dione) pyrimidinones and screened them for anticonvulsant activities, indicating the compound's relevance in medicinal chemistry (Sharma et al., 2016).

Mecanismo De Acción

Target of Action

5-fluoroisoindoline-1,3-dione, also known as 4-FLUOROPHTHALIMIDE or 5-fluoro-2,3-dihydro-1H-isoindole-1,3-dione, is a compound that has been found to interact with the human dopamine receptor D2 . This receptor plays a crucial role in the brain’s reward system and is a primary target for antipsychotic drugs .

Mode of Action

The compound interacts with the dopamine receptor D2, binding to the main amino acid residues at its allosteric binding site . This interaction can modulate the receptor’s activity, potentially influencing neurotransmission and neuronal activity.

Biochemical Pathways

It is known that the compound can modulate the dopamine receptor d3 , which is involved in several neurological processes, including mood regulation and reward-driven behavior

Pharmacokinetics

In silico analysis suggests that isoindolines, a class of compounds to which 5-fluoroisoindoline-1,3-dione belongs, have favorable properties as ligands of the dopamine receptor d2

Result of Action

It is known that the compound can interact with the dopamine receptor d2 , potentially influencing neurotransmission and neuronal activity

Action Environment

It is known that the compound’s synthesis involves various methods, each offering unique advantages and challenges

Propiedades

IUPAC Name |

5-fluoroisoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4FNO2/c9-4-1-2-5-6(3-4)8(12)10-7(5)11/h1-3H,(H,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVDRUQOUGHIYCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=O)NC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

94514-21-3 | |

| Record name | 5-Fluoroisoindoline-1,3-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094514213 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-FLUOROISOINDOLINE-1,3-DIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HF76654PW9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Q & A

Q1: What are the primary applications of 4-Fluorophthalimide in material science?

A1: 4-Fluorophthalimide serves as a key building block for synthesizing hyperbranched poly(ether imide)s (HBPEIs). [, , , ] These polymers exhibit excellent thermal stability, solubility in organic solvents, and possess desirable mechanical properties, making them suitable for high-performance applications. [, ]

Q2: How does the variation in reaction time during HBPEI synthesis affect the resulting polymer's structure and properties?

A2: Research indicates that shorter polymerization reaction times lead to HBPEIs with a higher degree of branching. [] For instance, reducing the reaction time from 20 minutes to 2.5 minutes resulted in a degree of branching increase from 42% to 66%. [] This increase in branching impacts the polymer's rheological behavior, with higher branching leading to increased shear thinning and normal stress effects in solutions. []

Q3: Can the end groups of HBPEIs derived from 4-Fluorophthalimide be modified, and what are the benefits?

A3: Yes, the hydroxyl-terminated HBPEIs can be further functionalized with various groups like allyl, propargyl, and epoxy groups. [] This end-group modification allows for tailoring the polymer's properties and enhancing its compatibility with other materials for specific applications like blending with bis(maleimide)s. []

Q4: What makes 4-Fluorophthalimide suitable for developing photosensitive materials?

A4: The structure of 4-Fluorophthalimide allows its incorporation into polymers that demonstrate good transparency to UV light. [] This transparency, coupled with the possibility of adding photoreactive compounds like 2,3,4-tris[1-oxo-2-diazonaphthoquinone-5-sulfonyloxy] benzophenone (D5SB), enables the creation of positive-type photosensitive polyimides. []

Q5: Are there examples of negative-type photosensitive materials using 4-Fluorophthalimide?

A5: Yes, incorporating 4-Fluorophthalimide-based HBPEIs with a cross-linker like 4,4′-methylenebis[2,6-bis(hydroxymethyl)]phenol and a photoacid generator like diphenyliodonium 9,10-dimethoxyanthracene-2-sulfonate allows the creation of negative-type photosensitive polyimides. []

Q6: Can 4-Fluorophthalimide be utilized in the synthesis of polymers other than HBPEIs?

A6: Yes, 4-Fluorophthalimide derivatives, specifically 1,4-bis(4-fluorophthalimide)cyclohexanes, can be used to synthesize cardo polyimides via aromatic nucleophilic substitution reactions. These cardo polyimides are known for their high glass transition temperatures and transparency. []

Q7: Is there an alternative, potentially more accessible route for synthesizing 4-Fluorophthalimide?

A7: Yes, while 4-fluorophthalic anhydride is a common starting material, a study demonstrated a synthesis route starting from the more readily available 4-nitrophthalimide using the Balz-Schieman method. [] This method offers a potentially more cost-effective and milder reaction condition approach for obtaining 4-Fluorophthalimide. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(cyclopropylmethyl)-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2532441.png)

![N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-2-ethoxybenzamide](/img/structure/B2532442.png)

![(E)-N-benzyl-2-cyano-3-[5-(2-fluorophenyl)furan-2-yl]prop-2-enamide](/img/structure/B2532445.png)

![Methyl 5-[(dimethylamino)carbonyl]-2-isothiocyanato-4-methylthiophene-3-carboxylate](/img/structure/B2532446.png)

![5-((4-Chlorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2532451.png)

![4-{4-methoxy-[1,4'-bipiperidine]-1'-carbonyl}-N,N-dimethylaniline](/img/structure/B2532457.png)

![(3-Bromo-4-fluorophenyl)-[2-(2-hydroxyethoxy)ethyl]cyanamide](/img/structure/B2532458.png)